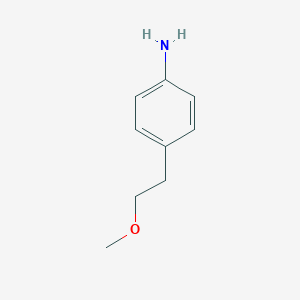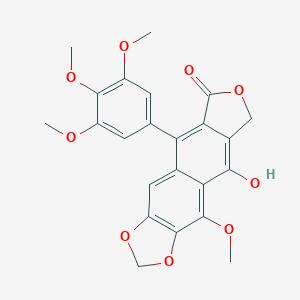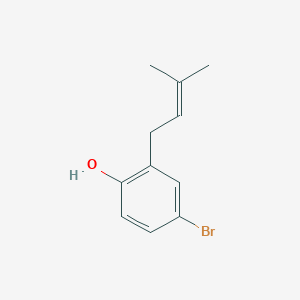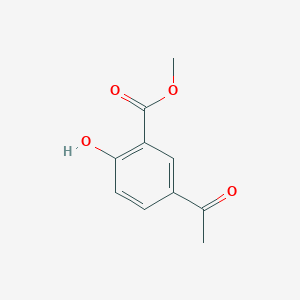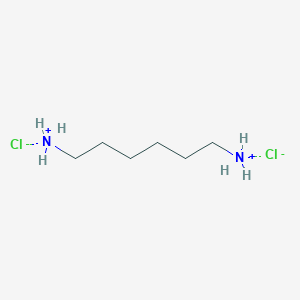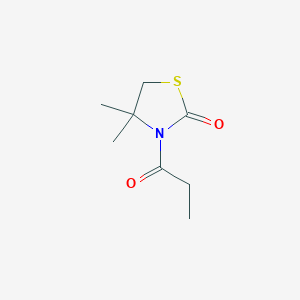
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one, also known as DMTZ, is a thiazolidinone derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. DMTZ is a heterocyclic compound that contains a five-membered ring with a thiazolidinone moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mechanism Of Action
The exact mechanism of action of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is not fully understood. However, it has been proposed that 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one exerts its biological effects by modulating various signaling pathways in cells. For example, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical And Physiological Effects
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been found to possess anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various cellular processes. However, one of the limitations of using 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one is its relatively low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for research on 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. One area of interest is the development of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one. Finally, the potential applications of 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one in the treatment of diabetes and other metabolic disorders warrant further investigation.
Synthesis Methods
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one can be synthesized through a multi-step process, starting from the reaction of 2-aminothiophenol with ethyl acetoacetate to form 2-ethylthio-4-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one.
Scientific Research Applications
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. 4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
150968-16-4 |
|---|---|
Product Name |
4,4-Dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
4,4-dimethyl-3-propanoyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C8H13NO2S/c1-4-6(10)9-7(11)12-5-8(9,2)3/h4-5H2,1-3H3 |
InChI Key |
GKFJXEAXKWCPOK-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(=O)SCC1(C)C |
Canonical SMILES |
CCC(=O)N1C(=O)SCC1(C)C |
synonyms |
2-Thiazolidinone, 4,4-dimethyl-3-(1-oxopropyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



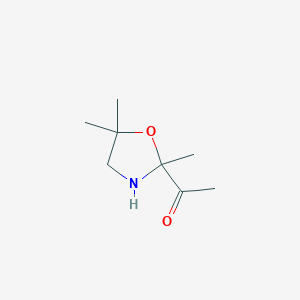
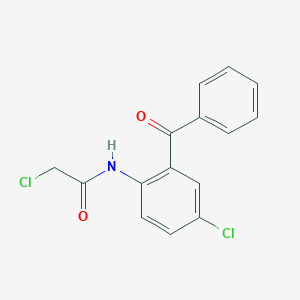
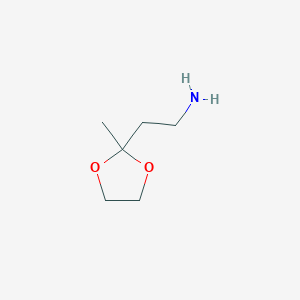
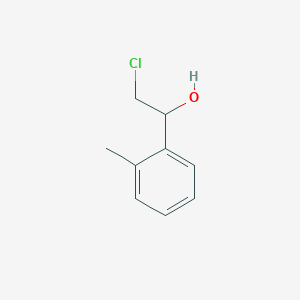
![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)
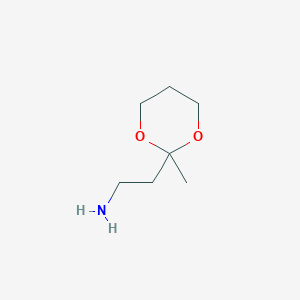
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B118662.png)
![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)
